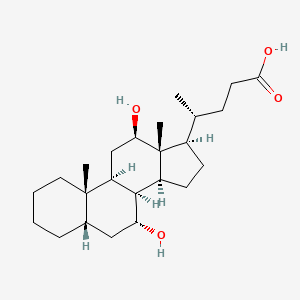
Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- (9CI) is a bile acid, which is a type of steroid acid predominantly found in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The distinction between different bile acids depends on the presence or absence of hydroxyl groups on specific positions of the steroid nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- involves several key steps:
Stereoselective Remote-Hydroxylation: Methyl ursodeoxycholate diacetate is hydroxylated using dimethyldioxirane.
Site-Selective Protection: The resulting 3a,7a,14a-trihydroxy ester undergoes tert-butyldimethylsilylation at C-3.
Oxidation: The diol is oxidized with pyridinium dichromate adsorbed on activated alumina.
Stereoselective Reduction: The 7-ketone is reduced using zinc borohydride.
Cleavage of Protecting Group: The protecting group at C-3 is cleaved using p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of bile acids, including Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)-, typically involves extraction from animal bile, followed by purification and chemical modification to achieve the desired structure .
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium dichromate on activated alumina.
Reduction: Zinc borohydride.
Substitution: Various reagents depending on the desired functional group.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .
Scientific Research Applications
Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- has several scientific research applications:
Chemistry: Used as a reference compound for studying bile acid metabolism and synthesis.
Biology: Investigated for its role in the digestion and absorption of fats.
Medicine: Studied for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and dietary supplements
Mechanism of Action
The mechanism of action of Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- involves its interaction with specific receptors in the liver and intestines. It regulates the synthesis and secretion of bile acids, thereby influencing the digestion and absorption of dietary fats. The molecular targets include bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1) .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic acid: 3a,7a-dihydroxy-5b-cholan-24-oic acid.
Cholic acid: 3a,7a,12a-trihydroxy-5b-cholan-24-oic acid.
Ursodeoxycholic acid: 3a,7b-dihydroxy-5b-cholan-24-oic acid.
Uniqueness
Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- is unique due to its specific hydroxylation pattern, which influences its biological activity and therapeutic potential. Its distinct structure allows for specific interactions with bile acid receptors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(4R)-4-[(5S,7R,8S,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22-,23+,24-/m1/s1 |
InChI Key |
ZHCAAZIHTDCFJX-UJIHJALKSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


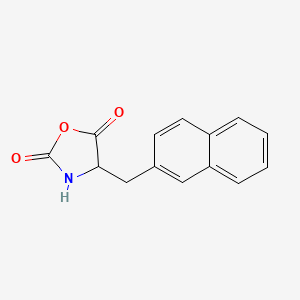
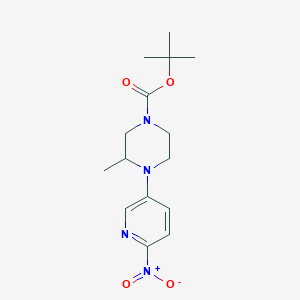
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
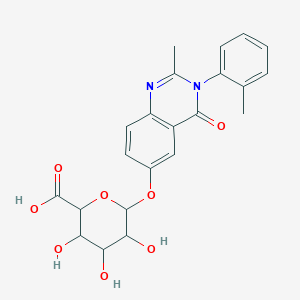
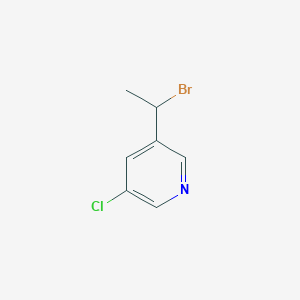
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)

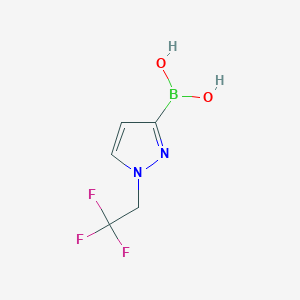
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

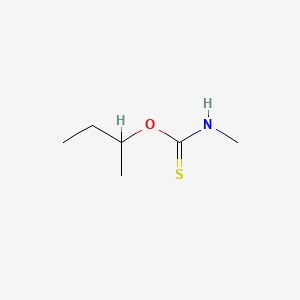
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
